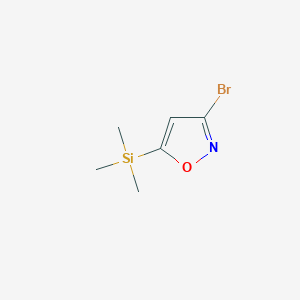
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one, also known as 4-hydroxy-6-methylpyridin-3-ol, is a chemical compound that is used in a variety of applications. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions. This compound has been studied extensively in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has been used in a variety of scientific research fields. It has been used as a substrate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other organic materials. It has also been studied as a potential catalyst in organic reactions. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is not fully understood. However, it is believed to act as a substrate in the synthesis of various organic compounds, as well as a catalyst in organic reactions. It is also thought to interact with various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one are not fully understood. However, it is believed to interact with various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways. In addition, this compound has been studied as a potential catalyst in organic reactions.
Advantages and Limitations for Lab Experiments
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its low cost and availability, as well as its ability to act as a substrate in the synthesis of various organic compounds. Additionally, this compound has been studied as a potential catalyst in organic reactions. The limitations of using this compound include its potential toxicity, as well as its lack of specificity in some applications.
Future Directions
For research involving this compound include its use as a substrate in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
Synthesis Methods
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is synthesized via a two-step reaction. The first step involves the reaction of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-onemethylpyridine with ethyl chloroformate in the presence of triethylamine to form the ethyl ester of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-onemethylpyridin-3-ol. The second step involves the hydrolysis of the ethyl ester to form the desired product.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one involves the conversion of 4-hydroxy-6-methylpyridin-3-ol to the corresponding aldehyde, followed by a nucleophilic addition reaction with ethanone.", "Starting Materials": [ "4-hydroxy-6-methylpyridin-3-ol", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanone", "Acetic acid", "Sodium acetate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Step 1: Oxidation of 4-hydroxy-6-methylpyridin-3-ol to 4-formyl-6-methylpyridin-3-ol using sodium periodate", "Step 2: Reduction of 4-formyl-6-methylpyridin-3-ol to 4-hydroxy-6-methylpyridin-3-ol using sodium bisulfite", "Step 3: Conversion of 4-hydroxy-6-methylpyridin-3-ol to 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one via nucleophilic addition reaction with ethanone in the presence of sodium hydroxide", "Step 4: Purification of the product using column chromatography with silica gel as the stationary phase and a mixture of methanol and diethyl ether as the mobile phase", "Step 5: Recrystallization of the purified product from a mixture of acetic acid and water", "Step 6: Drying of the product under vacuum over magnesium sulfate and sodium sulfate", "Step 7: Characterization of the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |
CAS RN |
1256790-03-0 |
Product Name |
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




